furo[2,3-e][1]benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
210-97-9 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
furo[2,3-e][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-9-8(4-6-11-9)10-7(1)3-5-12-10/h1-6H |
InChI Key |
WFHVNZAOVUPMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=CO3 |
Origin of Product |
United States |
Synthesis and Characterization of Furo 2,3 E Numberanalytics.combenzofuran
The synthesis of furo[2,3-e] numberanalytics.combenzofuran (B130515) and its derivatives often involves multi-step sequences starting from readily available benzofuran or furan (B31954) precursors. While specific synthetic routes to the parent furo[2,3-e] numberanalytics.combenzofuran are not extensively documented in general literature, related structures provide insight into potential synthetic strategies.
One plausible approach could involve the construction of the second furan ring onto a pre-existing benzofuran framework. For instance, a suitably functionalized benzofuran, such as a 3-chlorobenzofuran-2-carbaldehyde, could serve as a key intermediate. urfu.ru This intermediate could then undergo a series of reactions, including nucleophilic substitution and cyclization, to form the fused furobenzofuran system.
Another strategy could involve a Fischer indolization-type reaction on a thieno[3,2-b]benzofuran derivative, which, although leading to a sulfur-containing analogue, demonstrates a viable cyclization strategy for forming a five-membered ring fused to the benzofuran core. urfu.ruacs.org The characterization of these complex heterocyclic systems relies heavily on modern spectroscopic techniques.
| Spectroscopic Technique | Purpose in Characterization |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon and proton framework of the molecule, helping to establish the connectivity of the atoms and the regiochemistry of the fused rings. urfu.ru |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. urfu.ru |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, confirming the fusion pattern and stereochemistry. jyu.fi |
Elucidating Reaction Mechanisms and Chemical Reactivity of Furo 2,3 E 1 Benzofuran Core
Non-Linear Optical (NLO) Properties
No specific data found for furo[2,3-e] nih.govbenzofuran (B130515).
No specific data found for furo[2,3-e] nih.govbenzofuran.
No specific data found for furo[2,3-e] nih.govbenzofuran.
Thermodynamic Stability and Energetic Profiles of Furo[2,3-e]nih.govbenzofuran Isomers and Derivatives
No specific data found for furo[2,3-e] nih.govbenzofuran.
Computational Studies on Delocalization and Aromaticity in Fused Benzofurans
No specific data found for furo[2,3-e] nih.govbenzofuran.
Applications in Medicinal Chemistry
Anticancer Activity
Many benzofuran derivatives have demonstrated potent anticancer activity against various cancer cell lines. nih.gov The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. bohrium.com The unique structure of furo[2,3-e] numberanalytics.combenzofuran could lead to novel interactions with biological targets, potentially resulting in enhanced potency or a different spectrum of activity compared to simpler benzofurans. The introduction of specific substituents, such as halogens, has been shown to significantly increase the anticancer activity of benzofuran derivatives. nih.gov
Antimicrobial and Antifungal Activity
Infectious diseases remain a major global health concern, and the development of new antimicrobial agents is a critical area of research. Benzofuran derivatives have been reported to possess significant antibacterial and antifungal properties. nih.gov The furo[2,3-e] numberanalytics.combenzofuran scaffold could serve as a novel template for the design of new antimicrobial agents, potentially overcoming existing resistance mechanisms.
Other Potential Therapeutic Applications
The diverse biological activities of benzofurans extend beyond anticancer and antimicrobial effects. Derivatives have been investigated for their potential as anti-inflammatory, antiviral, antioxidant, and neuroprotective agents. researchgate.netbohrium.com Therefore, it is plausible that derivatives of furo[2,3-e] numberanalytics.combenzofuran could also exhibit valuable therapeutic properties in these and other disease areas.
Natural Occurrence and Biosynthetic Pathways of Furo 2,3 E 1 Benzofuran Analogues
Distribution in Plant Kingdom
Benzofuran (B130515) derivatives, the parent structures of furobenzofurans, are widely distributed in higher plants. researchgate.net These compounds are found across several plant families, indicating a broad, yet specific, evolutionary development of the necessary biosynthetic machinery. The core benzofuran structure is often elaborated through various substitutions and further ring fusions, giving rise to a diverse array of natural products.
Key plant families known to produce benzofuran compounds include:
| Plant Family |
|---|
| Asteraceae (Daisy family) |
| Liliaceae (Lily family) |
| Moraceae (Mulberry family) |
| Rutaceae (Rue family) |
While the simple 2,3-dihydro-benzofuran has been identified in plant extracts, the more complex fused systems like furo[2,3-e] rsc.orgbenzofuran are less common and typically arise from further metabolic modifications of simpler benzofuran precursors. researchgate.net
Isolation from Marine and Microbial Sources
Fungi, including those from marine environments, are a particularly rich source of angular tricyclic benzofuran natural products. rsc.orgnih.gov These organisms, often living in unique and competitive ecosystems, produce a variety of secondary metabolites with complex structures, including fused benzofuranoids. rsc.orgbiotech-asia.orgnih.gov The isolation of these compounds typically involves cultivation of the fungal strain, followed by extraction and chromatographic separation. nih.gov
A notable example is the fungus Aspergillus ustus, from which several benzofuranoids have been isolated. researchgate.net Similarly, a deep-sea-derived fungus, Aspergillus insuetus, collected from cold seep sediments, has been found to produce novel farnesylated phthalide (B148349) derivatives and other complex molecules. researchgate.net The extreme conditions of marine environments may drive the evolution of unique biosynthetic pathways, leading to the production of novel chemical scaffolds. mdpi.com
| Compound Name | Microbial Source | Environment |
|---|---|---|
| Pergillin | Aspergillus ustus | Terrestrial (found on seed of Pisum sativum) |
| Dihydropergillin | Aspergillus ustus | Terrestrial (found on seed of Pisum sativum) |
| Ustusorane A | Aspergillus insuetus | Marine (deep-sea sediment) |
| Ustusorane B | Aspergillus insuetus | Marine (deep-sea sediment) |
| Ustusorane E | Aspergillus insuetus | Marine (deep-sea sediment) |
Structural Elucidation of Naturally Occurring Fused Benzofuranoids
Determining the precise chemical structure of novel natural products is a critical and often challenging task. For fused benzofuranoids, a combination of spectroscopic and synthetic methods is typically employed.
The structure of dihydropergillin , a metabolite from Aspergillus ustus, was definitively determined through single-crystal X-ray diffraction analysis. researchgate.net This technique provides unambiguous information about the spatial arrangement of atoms and the absolute stereochemistry of the molecule.
In many cases, however, obtaining suitable crystals for X-ray analysis is not possible. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to piece together the molecular framework. However, these data can sometimes lead to incorrect structural assignments. Total synthesis has proven to be an invaluable tool for verifying or revising proposed structures. For instance, the chemical synthesis of pergillin and (±)-penicisochroman A led to the structural revision of two other related natural products, aspergiones E and F. researchgate.net Furthermore, the total synthesis of ustusoranes A and E was crucial in establishing their absolute configurations, a detail that is often difficult to determine by spectroscopy alone. researchgate.net
Biosynthetic Investigations of Furo[2,3-e]rsc.orgbenzofuran Related Compounds
The biosynthesis of complex fungal metabolites like fused benzofuranoids is governed by dedicated sets of genes organized in biosynthetic gene clusters (BGCs). nih.gov These clusters encode all the necessary enzymes, including core synthases and tailoring enzymes, for constructing the molecule from simple precursors. nih.gov While the specific pathway for furo[2,3-e] rsc.orgbenzofuran is not fully elucidated, the general principles of fungal polyketide biosynthesis provide a strong model.
Fungal benzofuranoids are often derived from the polyketide pathway. The biosynthesis is initiated by a core enzyme, a polyketide synthase (PKS), which iteratively condenses small carboxylic acid units (typically acetyl-CoA and malonyl-CoA) to build a linear polyketide chain. This chain then undergoes a series of enzyme-catalyzed cyclizations, reductions, and aromatizations to form a phenolic intermediate.
A key intermediate in the synthesis of many natural benzofuranoids is believed to be (R)-benzolactone . researchgate.net The formation of the furan (B31954) ring fused to the initial benzene (B151609) ring likely proceeds through intermediates such as o-quinone methides, which are highly reactive and can undergo intramolecular additions. nih.gov The biosynthesis of penilactones A and B, for example, involves an o-quinone methide intermediate that couples with another polyketide-derived unit via a Michael addition, demonstrating a plausible mechanism for the formation of complex fused ring systems. nih.gov
Natural Precursors and Metabolic Transformations leading to Fused Benzofurans
The fundamental building blocks for furo[2,3-e] rsc.orgbenzofuran analogues are supplied by primary metabolism. The polyketide pathway utilizes acetyl-CoA and malonyl-CoA as the primary starter and extender units, respectively.
The key metabolic transformations that assemble the fused benzofuran core from a linear polyketide precursor involve a series of highly controlled enzymatic reactions:
Polyketide Chain Assembly: A Polyketide Synthase (PKS) enzyme constructs a specific polyketide chain.
Cyclization/Aromatization: The polyketide chain undergoes intramolecular cyclization reactions to form an aromatic ring, often a phenol (B47542) or a related derivative.
Formation of the Furan Ring: This is a critical step that can occur through various mechanisms. One proposed pathway involves the oxidation of a phenol to an o-quinone methide. This reactive intermediate can then be attacked by an internal nucleophile (such as a hydroxyl group) to close the five-membered furan ring.
Further Furan Ring Fusion: To generate a furo[2,3-e] rsc.orgbenzofuran structure, an existing benzofuran core must undergo further modification. This could involve the enzymatic epoxidation of a side chain followed by intramolecular cyclization, or the coupling of two separate polyketide-derived precursors, a strategy known as pathway crosstalk. nih.gov
Tailoring enzymes, such as cytochrome P450 monooxygenases, reductases, and methyltransferases, then act upon the core skeleton to add the final functional group decorations, leading to the diverse array of naturally occurring analogues. nih.govrsc.org
Advanced Applications of Furo 2,3 E 1 Benzofuran and Its Derivatives in Materials Science and Technology
Organic Electronics and Optoelectronics
Derivatives of the benzofuran (B130515) scaffold are integral to the development of high-performance organic electronic and optoelectronic components. The ability to chemically modify the core structure allows for precise tuning of their electronic energy levels, charge carrier mobility, and light absorption/emission characteristics, making them suitable for a wide array of applications.
Benzofuran derivatives, particularly those based on the benzo[1,2-b:4,5-b′]difuran (BDF) moiety, have emerged as significant building blocks for semiconductor materials in organic solar cells. rsc.org Compared to their thiophene-based counterparts, furan-containing polymers offer advantages such as a higher degree of conjugation, reduced twisting between adjacent molecular units, smaller π-stacking distances, and improved solubility. rsc.org These features contribute to enhanced performance in OPV devices.
Researchers have explored furan-based non-fullerene acceptors, finding that the incorporation of furan (B31954) units leads to enhanced backbone planarity, a reduced band gap, and red-shifted absorption. nih.gov The strategic placement of furan units within the molecular structure is critical for photostability and device performance. nih.gov For instance, a conjugated polymer known as P(BDF-FDPP), which alternates benzo[1,2-b:4,5-b′]difuran and furan-substituted diketopyrrolopyrrole units, has demonstrated a planar backbone with minimal torsion. rsc.org This planarity facilitates efficient charge transport, leading to OPV devices with a power conversion efficiency (PCE) of 5.55% and a high fill factor (FF) of 0.73. rsc.org In another study, the use of methylfuran as a linker in non-fullerene acceptors resulted in excellent photostability and a PCE exceeding 14%, outperforming many previously reported furan-based acceptors. nih.gov
Table 1: Performance of Benzofuran Derivative-Based Organic Photovoltaic Devices
| Polymer/Acceptor Name | Device Architecture | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Reference |
|---|---|---|---|---|
| P(BDF-FDPP) | Bulk-Heterojunction | 5.55% | 0.73 | rsc.org |
| Methylfuran-linked NFA | Bulk-Heterojunction | >14% | Not Specified | nih.gov |
The inherent semiconducting properties of benzofuran derivatives make them excellent candidates for the active layer in organic field-effect transistors (OFETs). acs.org A series of oligomers containing furan and thiophene units, end-capped with benzofuran moieties, have been synthesized and studied for their electrical properties. researchgate.net These materials function as p-type semiconductors in OFETs. Thin films of these oligomers, when used as the semiconducting layer, have demonstrated promising charge-carrier mobility. researchgate.net The performance of these OFETs is influenced by the specific molecular structure and the deposition conditions of the thin film. researchgate.net For example, derivatives like 2-tridecyl bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (C13-BTBT), a related heterocyclic compound, have been used to create low-voltage organic field-effect transistors, highlighting the potential of this class of materials. acs.org
Table 2: Performance of Benzofuran Derivative-Based Organic Field-Effect Transistors
| Compound | Substrate Temperature | Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| BF2 (a benzofuran-capped oligomer) | 30 °C | Not Specified | researchgate.net |
| BF3 (a benzofuran-capped oligomer) | 30 °C | Not Specified | researchgate.net |
Benzofuran derivatives are being utilized in the design of advanced emitters for Organic Light-Emitting Diodes (OLEDs), particularly those that operate via Thermally Activated Delayed Fluorescence (TADF). nih.govrsc.org The TADF mechanism allows for nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. nih.gov In the pursuit of stable and efficient blue OLEDs, which remains a significant challenge, novel hybrid donor molecules have been created by fusing acridine with benzofuran. rsc.org
One strategy involves using a rigid spiro structure to suppress intramolecular π–π stacking in multi-resonance (MR) TADF emitters, leading to exceptionally narrowband blue emission. nih.gov Emitters designated SFX-2BN and SFX-3BN, which incorporate this design principle, have achieved high photoluminescence quantum yields (PLQYs) greater than 90% in thin films. nih.gov OLEDs fabricated with these emitters have demonstrated high maximum external quantum efficiencies (EQEs) of 24.8% and 33.4%, respectively. nih.gov Furthermore, a host material for blue TADF OLEDs, 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF), was found to have a suitable triplet energy level for hosting the emitter DMeCzIPN, although challenges with crystallization were noted. openreadings.eu
Table 3: Performance of Benzofuran Derivative-Based TADF OLEDs
| Emitter/Host | Emission Color | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|
| SFX-2BN | Pure Blue | 24.8% (27.5% with assistant host) | (0.14, 0.06) | nih.gov |
| SFX-3BN | Sky Blue | 33.4% | Not Specified | nih.gov |
| 12BFAc-PM | Sky Blue | 12.9% | (0.16, 0.29) | rsc.org |
| 12BTAc-PM | Not Specified | 25.6% | Not Specified | rsc.org |
The fusion of benzofuran with large polycyclic aromatic hydrocarbons (PAHs) has led to the development of novel hybrid molecules with interesting photochromic and photophysical properties. researchgate.net Researchers have synthesized benzofuran-phenanthrene and benzofuran-pyrene hybrids through the condensation of phenanthrene-9,10-dione and pyrene-4,5-dione with cyclohexanone derivatives. researchgate.net Spectroscopic studies of these hybrids revealed a bathochromic (red) shift in the absorption and emission spectra upon benzofuran annulation, particularly for the pyrene chromophore. researchgate.net These studies demonstrate that the electronic properties of PAHs can be effectively tuned by fusion with a furan ring, opening up possibilities for their use in photoswitchable materials and optical data storage. researchgate.net
The applications of furo[2,3-e] bohrium.combenzofuran derivatives in OPVs and FETs are fundamentally reliant on their semiconducting nature. bohrium.comresearchgate.net The advantages of the furan unit, such as its smaller heteroatom size and more electronegative heteroatom compared to thiophene, result in a more planar conjugated backbone in polymers. rsc.org This planarity is crucial for efficient intermolecular charge hopping, a key process in semiconductor performance. Furan-based semiconductors have demonstrated well-balanced hole and electron transport, which is essential for efficient device operation in applications like photovoltaics. nih.gov The development of organic semiconductors incorporating furan and benzofuran building blocks is an active area of research, with promising results that point towards their potential as alternatives to the more common thiophene-based materials. rsc.orgnih.gov
Advanced Materials for Optical and Electronic Devices
The versatility of the benzofuran scaffold allows for its incorporation into a diverse range of advanced materials for optical and electronic devices. By modifying the core structure with different functional groups or by creating fused-ring systems, researchers can fine-tune the material's properties for specific applications. acs.orgnih.gov
In the realm of optical devices, benzofuran derivatives are key components in high-efficiency OLEDs, particularly for achieving pure blue emission, which has historically been a challenge. nih.govnih.gov Their use as TADF emitters allows for the fabrication of devices that can overcome the efficiency limitations of conventional fluorescent materials. nih.gov
For electronic devices, benzofuran-based materials serve as the active semiconducting layer in OFETs. acs.orgresearchgate.net Oligomers and polymers incorporating benzofuran units have shown high thermal stability and suitable electronic properties for p-type conduction. researchgate.net The development of these materials is crucial for advancing the field of printed and flexible electronics. The unique combination of processability, stability, and tunable optoelectronic properties ensures that benzofuran derivatives will continue to be a focal point of research in materials science for the foreseeable future.
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| furo[2,3-e] bohrium.combenzofuran | - |
| benzo[1,2-b:4,5-b′]difuran | BDF |
| poly(4,8-bis(5-(2-ethylhexyl)furan-2-yl)benzo[1,2-b:4,5-b′]difuran-alt-2,5-didodecyl-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) | P(BDF-FDPP) |
| 2-tridecyl bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene | C13-BTBT |
| 13,13-dimethyl-8,13-dihydrobenzofuro[3,2-a]acridine | 34BFAc |
| 5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine | 12BFAc |
| 5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine-based emitter | 12BFAc-PM |
| 13,13-dimethyl-8,13-dihydrobenzo rsc.orgrsc.orgthieno[3,2-a]acridine-based emitter | 12BTAc-PM |
| 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] | 2DBF-BF |
| Spiro-fused blue TADF emitter | SFX-2BN |
| Spiro-fused blue TADF emitter | SFX-3BN |
| Isophthalonitrile blue TADF emitter | DMeCzIPN |
| Multi-resonance TADF emitter | KHU 2 |
| phenanthrene-9,10-dione | - |
| pyrene-4,5-dione | - |
Photosensitivity and Photoelectrical Characterizations
Derivatives of the furo-benzofuran family have demonstrated significant potential in optoelectronic applications due to their inherent photophysical properties. While specific data for furo[2,3-e]benzofuran is limited, research on structurally related benzofuran derivatives provides insight into their photosensitive and photoelectrical behavior. For instance, certain benzofuran derivatives exhibit strong photoluminescence, a key characteristic for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
A study on novel benzofuro[2,3-c]pyridin-3-ol (BFPYOL) derivatives, which incorporate a benzofuran core, revealed their significant photoluminescence properties. The emission spectra of these compounds are influenced by the electronic nature of their substituents. For example, derivatives with electron-donating groups tend to show enhanced fluorescence quantum yields. The solvatochromic effects observed in these compounds further highlight the sensitivity of their electronic states to the local environment.
The photophysical properties of a series of BFPYOLs were investigated, with the following key findings:
| Compound | Maximum Absorption (λabs, nm) in DMSO | Maximum Emission (λem, nm) in DMSO | Photoluminescence Quantum Yield (ΦPL) in DMSO |
| 7g | 389 | - | - |
| 7i | - | 494 | - |
| 7k | - | - | 91% |
Data sourced from a study on benzofuro[2,3-c]pyridin-3-ol derivatives, which are structurally related to the furo[2,3-e]benzofuran core.
Furthermore, research on benzothieno[3,2-b]benzofuran (BTBF), a sulfur-containing analogue of furo[2,3-e]benzofuran, and its derivatives has provided valuable data on their photoelectrical characteristics. The introduction of electron-withdrawing bromine atoms onto the BTBF core was found to systematically decrease the HOMO and LUMO energy levels, thereby reducing the optical band gap. This tunability of the electronic band structure is crucial for optimizing the performance of organic semiconductor devices.
| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |
| BTBF | -5.60 | -1.22 | 3.755 |
| BTBF-Br | -5.69 | -1.41 | 3.748 |
| BTBF-2Br | -5.81 | -1.62 | 3.699 |
Data for benzothieno[3,2-b]benzofuran (BTBF) and its brominated derivatives.
These findings underscore the potential of furo-benzofuran systems in the development of photoactive materials, where precise control over absorption, emission, and charge transport properties is paramount.
Optical Modulation Technologies
The application of furo[2,3-e]benzofuran derivatives in optical modulation technologies is an emerging area of research, driven by their potential for exhibiting nonlinear optical (NLO) properties. NLO materials are capable of altering the properties of light, such as its frequency or refractive index, in response to the intensity of the incident light. This behavior is fundamental to the operation of various optical devices, including optical switches, frequency converters, and modulators.
A theoretical study on the modulation of benzofuran derivatives' structure to optimize their linear and nonlinear optical properties has shown that the introduction of donor-acceptor substituents can significantly influence their hyperpolarizability, a key measure of NLO activity. The study revealed that while substituents like -NH2, -NHCH3, -OH, and -OCH3 did not drastically alter the NLO response, the presence of a strong electron-withdrawing group like -NO2 resulted in significant changes.
The calculated first-order hyperpolarizability (β) for various substituted benzofuran derivatives highlights this trend:
| Substituent | First-Order Hyperpolarizability (β) (a.u.) |
| -NH2 | ~1000 |
| -NHCH3 | ~1100 |
| -OH | ~950 |
| -OCH3 | ~980 |
| -NO2 | ~2500 |
Theoretical data for 2-(5-formylbenzofuran-2-yl)acetamide derivatives with different substituents on the amino group.
This strong dependence of NLO properties on the molecular structure suggests that furo[2,3-e]benzofuran derivatives can be tailored to exhibit specific optical modulation characteristics. The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is a key mechanism governing the NLO response. By strategically placing electron-donating and electron-withdrawing groups on the furo[2,3-e]benzofuran scaffold, it is possible to engineer molecules with large hyperpolarizabilities, making them suitable candidates for advanced optical modulation technologies.
Chemical Intermediates in Complex Molecule Synthesis
The benzofuran scaffold is a prevalent structural motif in a wide array of natural products, many of which exhibit significant biological activities. Consequently, the development of synthetic routes to functionalized benzofurans, including the furo[2,3-e]benzofuran core, is of great interest to synthetic organic chemists. These fused heterocyclic systems serve as crucial chemical intermediates in the total synthesis of complex natural products.
While specific examples detailing the use of furo[2,3-e]benzofuran as a key intermediate are not extensively documented, the general importance of the broader benzofuran class is well-established. For instance, the total synthesis of (+/-)-frondosin B, a natural product that acts as an interleukin-8 receptor antagonist, utilizes a benzofuran derivative as a central building block. The synthesis showcases the utility of the benzofuran nucleus in constructing intricate molecular architectures.
The synthesis of various natural products containing the benzofuran ring system often involves the strategic construction of the furan ring onto a pre-existing benzene (B151609) derivative or vice versa. The versatility of the benzofuran core allows for a range of chemical transformations, enabling the elaboration of the molecule to achieve the target natural product. The furo[2,3-e]benzofuran skeleton, with its defined regiochemistry, offers a rigid framework upon which further complexity can be built, making it a potentially valuable intermediate for the synthesis of specific classes of natural products and their analogues.
Synthetic Resins and Polymer Applications
The rigid and planar structure of the furo-benzofuran moiety, combined with its thermal stability, makes it an attractive building block for high-performance synthetic resins and polymers. The incorporation of such aromatic heterocyclic units into polymer backbones can lead to materials with enhanced thermal and mechanical properties.
Research into polymers containing benzofuro-benzofuran structures has demonstrated their potential for creating thermally stable materials. For example, novel polyimides derived from benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA) and various aromatic diamines have been synthesized. These polyimides exhibited high glass transition temperatures (Tg) and degradation temperatures, indicating excellent thermal stability.
Similarly, copoly(ester-amide)s synthesized through the direct polycondensation of diester-dicarboxylic acids containing the benzofuro[2,3-b]benzofuran core with aromatic diamines also showed promising thermal properties.
| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature |
| Polyimides from BBTDA | > 296 °C | > 455 °C |
| Copoly(ester-amide)s | 210–255 °C | > 295 °C |
Thermal properties of polymers based on the benzofuro[2,3-b]benzofuran isomer.
Furthermore, a study on the thermal degradation of a novel polymer derived from a benzofuran ketoxime, poly(benzofuran-2-yl-methylketoxime-O-methacrylate), determined its activation energy of decomposition to be 235.94 kJ/mol, indicating a high resistance to thermal degradation. The glass transition temperature of furan-based polyamides can be as high as 280 °C, and they exhibit thermal degradation temperatures of 350 °C or higher. These findings highlight the potential of incorporating the furo[2,3-e]benzofuran unit into various polymer architectures, such as polyamides, polyesters, and polyimides, to develop advanced materials for applications demanding high thermal stability and specific mechanical properties.
Future Research Directions and Emerging Trends in Furo 2,3 E 1 Benzofuran Chemistry
Development of Novel and Green Synthetic Methodologies
The synthesis of the furo[2,3-e] nih.govbenzofuran (B130515) core and its derivatives has traditionally relied on multi-step procedures that can be time-consuming and may generate significant waste. Consequently, a major thrust in current and future research is the development of novel, efficient, and environmentally benign synthetic strategies.
A significant trend is the adoption of one-pot multicomponent reactions . These reactions, which allow for the synthesis of complex molecules from simple starting materials in a single step, offer considerable advantages in terms of efficiency and sustainability. For instance, a one-pot method for synthesizing 2,3-disubstituted benzo[b]furans using Sonogashira coupling conditions has been developed, which can be adapted for creating libraries of highly substituted benzofurans. nih.gov Microwave irradiation has been shown to accelerate these reactions, leading to higher yields and cleaner products. nih.gov
The use of transition-metal catalysis is another area of intense investigation. nih.gov Catalysts based on palladium, copper, gold, and silver have been successfully employed in the synthesis of benzofuran rings. nih.govacs.org Future research will likely focus on developing more robust and recyclable catalysts to further enhance the sustainability of these processes. Iron and copper catalysis, for example, have been used for the intramolecular C–O bond formation in the synthesis of benzo[b]furans. acs.org
Green chemistry principles are increasingly being integrated into synthetic design. This includes the use of eco-friendly solvents like deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, and the exploration of catalyst-free or metal-free reaction conditions. acs.org Photochemical routes, which utilize visible light to promote reactions, are also gaining traction as a green alternative to traditional heating methods. acs.org For example, a metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes has been developed for the synthesis of 2-substituted benzo[b]furans. acs.org The development of gas-solid catalytic routes for the production of benzofurans is also a promising green approach. bohrium.com
| Catalyst System | Reaction Type | Key Advantages |
| Palladium/Copper | Sonogashira Coupling | High efficiency for C-C bond formation. nih.govacs.org |
| Gold/Silver | Cyclization | Mild reaction conditions. nih.govacs.org |
| Iron/Copper | Intramolecular C-O bond formation | Use of non-precious and abundant metals. acs.org |
| Visible Light | Photochemical Cyclization | Metal-free, environmentally friendly. acs.org |
Exploration of Unexplored Reactivity Profiles
While significant progress has been made in the synthesis of furo[2,3-e] nih.govbenzofurans, their full reactivity profile remains largely to be explored. Future research will likely focus on understanding and exploiting the unique reactivity of this heterocyclic system to access novel chemical space.
Investigations into the reactivity of 2-substituted furo[2,3-b]pyrazines have shown that while the furan (B31954) ring is deactivated by the adjacent pyrazine (B50134) ring, halogenation can still be achieved in excellent yields. researchgate.net However, nitration tends to occur on side chains rather than the core structure. researchgate.net Understanding these subtleties is crucial for the regioselective functionalization of the furo[2,3-e] nih.govbenzofuran scaffold.
The reactivity of furo[2,3-b]pyrroles has also been studied, with formylation occurring at the 2-position. mdpi.com The exploration of reactions such as cycloadditions, ring-opening reactions, and cross-coupling reactions on the furo[2,3-e] nih.govbenzofuran core could lead to the discovery of new derivatives with interesting properties. For example, the 3-lithio derivative of a furo[2,3-b]pyrazine was found to undergo ring opening upon protonation. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structure-property relationships of furo[2,3-e] nih.govbenzofuran derivatives is essential for their rational design and application. Advanced spectroscopic and structural characterization techniques will play a pivotal role in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are fundamental tools for confirming the structures of newly synthesized compounds. nih.govnih.gov In addition to standard 1H and 13C NMR, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) will be crucial for unambiguously assigning the structures of complex derivatives. High-resolution mass spectrometry (HRMS) will continue to be vital for determining the elemental composition of novel compounds.
X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. This information is invaluable for understanding intermolecular interactions and for validating computational models. While not always feasible for all compounds, obtaining crystal structures of key furo[2,3-e] nih.govbenzofuran derivatives will be a priority.
Computational Design and Prediction of Novel Furo[2,3-e]nih.govbenzofuran Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of furo[2,3-e] nih.govbenzofuran chemistry, computational methods are being used to design and predict the properties of novel derivatives before they are synthesized in the lab.
Molecular docking studies are widely used to predict the binding modes of furo[2,3-e] nih.govbenzofuran derivatives with biological targets, such as enzymes and receptors. nih.govnih.gov This allows for the rational design of compounds with improved potency and selectivity. For instance, molecular docking has been used to study the interaction of novel benzofuran hybrids with PI3K and VEGFR-2, two important cancer targets. nih.gov
Quantum mechanical (QM) calculations can be used to predict a wide range of properties, including electronic structure, reactivity, and spectroscopic data. These calculations can help to rationalize experimental observations and to guide the design of new experiments. For example, DFT calculations have been used to investigate the mechanism of the gas-solid catalytic synthesis of 2,3-benzofuran. bohrium.com The correlation of 13C and 15N chemical shifts with calculated net atomic charges has also been explored for furo[2,3-b]pyrroles. mdpi.com
Synergistic Approaches between Synthesis and Theoretical Chemistry
The most significant advances in furo[2,3-e] nih.govbenzofuran chemistry will likely come from a close collaboration between synthetic chemists and theoretical chemists. This synergistic approach allows for a powerful cycle of design, synthesis, and evaluation.
Theoretical predictions can guide synthetic efforts towards the most promising target molecules, thereby saving time and resources. In turn, experimental results can be used to refine and validate computational models, leading to more accurate predictions. This iterative process is crucial for accelerating the discovery of new furo[2,3-e] nih.govbenzofuran derivatives with desired properties. A multidisciplinary approach combining design, synthesis, and computational modeling has been successfully used to develop potent and selective cannabinoid receptor 2 agonists based on the 2,3-dihydro-1-benzofuran scaffold. nih.gov
Sustainable Production and Utilization of Fused Benzofuran Scaffolds
As the demand for novel materials and pharmaceuticals grows, so does the need for sustainable manufacturing processes. The principles of green chemistry are becoming increasingly important in the production and utilization of fused benzofuran scaffolds.
Q & A
Basic: What are the standard protocols for synthesizing furo[2,3-e][1]benzofuran derivatives with high purity?
Methodological Answer:
Synthesis typically involves cycloisomerization of (Z)-enynols using palladium catalysts in green solvents like glycerol or water . For derivatives such as 5-acetyl-2,3-dihydrobenzo[b]furan, Friedel-Crafts acylation (e.g., reacting 2,3-dihydrobenzofuran with acetyl chloride and AlCl₃) is widely used . Key steps include:
- Catalyst optimization : Pd-based systems for cycloisomerization (yields >80% under inert conditions) .
- Purification : Column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate) to isolate isomers .
- Validation : Purity assessment via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Advanced: How can researchers resolve contradictions in reported kinetic parameters for benzofuran oxidation?
Methodological Answer:
Contradictions in kinetic data (e.g., oxidation rates in jet-stirred reactors vs. flames) require:
- Mechanistic validation : Use detailed kinetic models calibrated against experimental datasets (e.g., phenol/dibenzofuran formation rates) .
- Cross-platform experiments : Compare oxidation in perfectly stirred reactors (PSR) and flow reactors to isolate pressure/temperature effects .
- Sensitivity analysis : Identify rate-determining steps (e.g., radical chain reactions) using software like CHEMKIN .
Example : Adjusting pre-exponential factors for key reactions (e.g., C-O bond cleavage) improved alignment with flame data (RMSE <15%) .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
Core techniques include:
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular formula confirmation (e.g., C₁₀H₁₀O₂ for 5-acetyl derivatives) .
- IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and furan ring vibrations (~750 cm⁻¹) .
- NMR : ¹H NMR for substituent positioning (e.g., acetyl group at C-5 causes downfield shifts of adjacent protons) .
- GC-MS : Quantify environmental samples using Tenax® cartridges and thermal desorption (LOD: 0.1 ppb) .
Advanced: What strategies optimize benzofuran derivatives for selective enzyme inhibition in drug development?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify substituents at C-2/C-3 positions to enhance binding to target enzymes (e.g., HCV NS5B polymerase) .
- High-throughput screening : Use luciferase-based assays to test >300,000 compounds for inhibition (selectivity index >371-fold) .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to reduce off-target effects .
Basic: What are the primary challenges in quantifying environmental persistence of benzofuran compounds?
Methodological Answer:
Key challenges include:
- Data gaps : Missing vapor pressure, water solubility, and Koc values hinder fate modeling .
- Sample recovery : Dichloromethane extraction from particulate matter has unvalidated recovery rates .
- Emission tracking : Coumarone-indene resin production data are outdated (last reported in 1980), complicating exposure assessments .
Recommendation : Use purge-and-trap methods with HRGC/MS for water/air samples (precision: ±12% for ng/L concentrations) .
Advanced: How can in vitro models elucidate metabolic activation pathways of benzofuran derivatives?
Methodological Answer:
- Liver microsome assays : Incubate derivatives with human CYP450 isoforms (e.g., CYP3A4) to identify reactive metabolites (e.g., epoxides) via LC-QTOF .
- Adduct detection : Use ³²P-postlabeling to track DNA adducts formed by dialdehyde intermediates .
- Toxicity screening : Measure ALT/AST levels in hepatocyte cultures to correlate metabolite levels with liver damage .
Example : 2,3-benzofuran exposure in mice increased serum ALT by 300%, suggesting hepatic bioactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
